4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride is a chemical compound with significant applications in scientific research. It is known for its role as a selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This compound is often used in studies related to cell migration, apoptosis, and other cellular processes.
Preparation Methods
The synthesis of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride involves several stepsThe final product is then purified and crystallized to obtain the hydrate and tetrahydrochloride forms .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Scientific Research Applications
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride is widely used in scientific research, particularly in:
Cell Biology: It is used to study cell migration and apoptosis by inhibiting ROCK kinases.
Stem Cell Research: It enhances the survival rate of human embryonic stem cells and facilitates subcloning after gene transfer.
Cancer Research: Its role in inhibiting cell migration makes it valuable in cancer metastasis studies.
Neuroscience: It is used to study the effects on neuronal growth and differentiation.
Mechanism of Action
The compound exerts its effects by selectively inhibiting ROCK kinases, which are involved in various cellular processes such as contraction, motility, proliferation, and apoptosis. By competing with ATP for binding to the catalytic site of ROCK kinases, it effectively reduces kinase activity, leading to altered cellular functions .
Comparison with Similar Compounds
Similar compounds include other ROCK inhibitors like Y-27632 and fasudil. Compared to these, 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride has a unique structure that provides specific binding affinity and selectivity for ROCK kinases . This uniqueness makes it particularly useful in detailed mechanistic studies and therapeutic research.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and specific mechanism of action make it a valuable tool for studying cellular processes and developing potential therapeutic strategies.
Properties
Molecular Formula |
C14H27Cl4N3O2 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride |
InChI |
InChI=1S/C14H21N3O.4ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);4*1H;1H2/t10-,11?,12?;;;;;/m1...../s1 |
InChI Key |
POVCBZFRGDCOBU-QSMYGJINSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl.Cl.Cl |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.